molecular formula C20H18F2N2O4S B2620104 (E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 955808-96-5

(E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2620104
CAS RN: 955808-96-5
M. Wt: 420.43
InChI Key: QBDKWNKKORKJBQ-BSYVCWPDSA-N
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Description

“(E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a chemical compound with the molecular formula C20H18F2N2O4S . It is a complex organic molecule that contains several functional groups, including a methoxy group, a methyl group, an acetyl group, and a benzo[d]thiazol group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups attached to a benzo[d]thiazol core . These groups include a 4,6-difluoro group, a 2-imino group, and a 4-methoxy-3-methylphenyl acetyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the nature of its functional groups. Unfortunately, specific information on these properties is not available .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential uses. This could involve laboratory experiments, computational modeling, and potentially even applications in fields like medicinal chemistry .

properties

IUPAC Name

methyl 2-[4,6-difluoro-2-[2-(4-methoxy-3-methylphenyl)acetyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O4S/c1-11-6-12(4-5-15(11)27-2)7-17(25)23-20-24(10-18(26)28-3)19-14(22)8-13(21)9-16(19)29-20/h4-6,8-9H,7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDKWNKKORKJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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